(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid

Chiral HPLC Enantiomeric purity Therapeutic peptides

Fmoc-3-(3-pyridyl)-D-alanine (CAS 142994-45-4), also designated as Fmoc-β-(3-pyridyl)-D-Ala-OH or Fmoc-D-3-Pal-OH, is a non-natural, Fmoc-protected amino acid derivative that serves as a chiral building block in solid-phase peptide synthesis (SPPS). The compound consists of a D-alanine core substituted with a 3-pyridyl side chain and protected at the N-terminus with a 9-fluorenylmethoxycarbonyl (Fmoc) group, rendering it compatible with standard Fmoc-SPPS deprotection and coupling protocols.

Molecular Formula C23H20N2O4
Molecular Weight 388.4 g/mol
CAS No. 142994-45-4
Cat. No. B557935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid
CAS142994-45-4
Synonyms142994-45-4; Fmoc-3-(3-pyridyl)-D-alanine; Fmoc-D-3-Pyridylalanine; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoicacid; FMOC-D-3-PAL-OH; Fmoc-beta-(3-pyridyl)-D-Ala-OH; Fmoc-D-Pal(3)-OH; FMOC-D-ALA(3-PYRIDYL)-OH; ST50826309; Fmoc-D-3-(3-pyridyl)-alanine; Fmoc-D-3-Pyridylala; PubChem24338; FMOC-D-3-PAL; AC1MC17R; 47435_ALDRICH; SCHEMBL3730261; FMOC-3'-PYRIDYL-D-ALA; FMOC-D-3-PYRIDINEALANINE; 47435_FLUKA; FMOC-D-ALA(3-PYRI)-OH; MolPort-001-758-704; ZINC621963; FMOC-D-ALA(3'-PYRIDYL)-OH; CF-243; AKOS025146465
Molecular FormulaC23H20N2O4
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)O
InChIInChI=1S/C23H20N2O4/c26-22(27)21(12-15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m1/s1
InChIKeyJQLPMTXRCLXOJO-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fmoc-3-(3-pyridyl)-D-alanine (CAS 142994-45-4): Technical Specifications and Procurement Baseline for Solid-Phase Peptide Synthesis


Fmoc-3-(3-pyridyl)-D-alanine (CAS 142994-45-4), also designated as Fmoc-β-(3-pyridyl)-D-Ala-OH or Fmoc-D-3-Pal-OH, is a non-natural, Fmoc-protected amino acid derivative that serves as a chiral building block in solid-phase peptide synthesis (SPPS) . The compound consists of a D-alanine core substituted with a 3-pyridyl side chain and protected at the N-terminus with a 9-fluorenylmethoxycarbonyl (Fmoc) group, rendering it compatible with standard Fmoc-SPPS deprotection and coupling protocols . The D-configuration distinguishes this enantiomer from its naturally occurring L-counterpart, Fmoc-3-(3-pyridyl)-L-alanine (CAS 131862-45-6), with the selection between the two dictating the stereochemical outcome of the synthesized peptide [1]. Key physicochemical specifications include a molecular formula of C₂₃H₂₀N₂O₄, a molecular weight of 388.40–388.42 g/mol, and a melting point range of 164–169 °C .

Fmoc-3-(3-pyridyl)-D-alanine (CAS 142994-45-4): Why Generic Substitution of D-Enantiomer or Pyridyl-Regioisomer Analogs Fails in Critical Applications


Generic substitution of Fmoc-3-(3-pyridyl)-D-alanine with other pyridylalanine derivatives or enantiomeric forms introduces quantifiable and functionally consequential differences that preclude interchangeability in regulated or stereochemically defined syntheses. The D-enantiomer (CAS 142994-45-4) and its L-enantiomer (Fmoc-3-(3-pyridyl)-L-alanine, CAS 131862-45-6) exhibit distinct chromatographic behavior on chiral stationary phases, a property that underpins their separate identity as starting materials for therapeutic peptide manufacturing [1]. Substitution with regioisomers—specifically Fmoc-3-(2-pyridyl)-D-alanine (ortho-substituted) or Fmoc-3-(4-pyridyl)-D-alanine (para-substituted)—alters the side-chain geometry and nitrogen positioning, which affects metal coordination capacity, hydrogen-bonding patterns, and overall peptide conformation . Furthermore, the Fmoc-protected pyridylalanine scaffold differs fundamentally from natural aromatic amino acids such as phenylalanine; the pyridyl nitrogen introduces a basic site (pKa ~2.4 for the conjugate acid) and enhanced polarity that influences solubility and chromatographic retention relative to the purely hydrophobic phenyl side chain . These differences are not merely academic—they translate directly into altered peptide binding affinity, conformational stability, and pharmacokinetic profiles, making unverified analog substitution a source of irreproducible results and potential regulatory failure.

Fmoc-3-(3-pyridyl)-D-alanine (CAS 142994-45-4): Quantitative Differential Evidence Against Comparators for Scientific Procurement


Fmoc-3-(3-pyridyl)-D-alanine Enantiomeric Purity Control: Validated HPLC Detection of Undesired L-Isomer at ≤0.05% in Therapeutic Peptide Manufacturing

In the context of therapeutic peptide manufacturing, controlling the chiral purity of Nα-Fmoc amino acid derivatives is a critical material quality attribute to mitigate pharmacological and toxicological risks arising from diastereomeric impurities [1]. For Nα-Fmoc-protected amino acid derivatives (Nα-PADs), validated enantioselective HPLC methods using CHIRALPAK IA, IC, and QNAX chiral stationary phases (CSPs) have been developed and optimized [1]. The CHIRALPAK IC CSP exhibited enantioselectivity (α) ranging from 1.18 to 2.88 and resolution (Rs) from 2.2 to 12.5 for natural Nα-PADs, with recognition primarily governed by π–π interactions involving the Fmoc protecting group [1]. The validated methods demonstrated sufficient sensitivity to estimate undesired enantiomeric impurities at levels ≤0.05% in the presence of the desired isomer, meeting ICH guideline requirements [1]. This analytical framework provides the quantitative basis for distinguishing Fmoc-3-(3-pyridyl)-D-alanine from its L-enantiomer as separate, quality-controlled starting materials.

Chiral HPLC Enantiomeric purity Therapeutic peptides Quality control ICH validation

Fmoc-3-(3-pyridyl)-D-alanine in Commercial Degarelix Manufacturing: Validated Use in ANDA-Regulated Analytical Method Development and Quality Control

Fmoc-3-(3-pyridyl)-D-alanine has been explicitly designated for use in analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of Degarelix, a gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of advanced prostate cancer [1]. This application is documented in the context of Abbreviated New Drug Application (ANDA) regulatory pathways, indicating that the compound serves as a reference standard or critical starting material in validated manufacturing processes subject to FDA scrutiny [1]. In contrast, generic Fmoc-D-pyridylalanine analogs lack documented, application-specific validation in Degarelix or any other named therapeutic peptide manufacturing workflow, creating a substantial evidentiary gap for procurement in regulated environments .

Degarelix ANDA Analytical method validation Quality control Commercial peptide production

Fmoc-3-(3-pyridyl)-D-alanine Purity Specifications: Quantified Tiers from ≥98.0% to ≥99.0% (HPLC) Across Suppliers with Distinct Optical Rotation Benchmarks

Commercial availability of Fmoc-3-(3-pyridyl)-D-alanine is stratified across defined purity tiers that enable procurement aligned with application criticality. Sigma-Aldrich supplies the compound at purum grade with assay ≥98.0% (HPLC) . AKSci offers a minimum purity specification of 98% (HPLC) with an optical rotation of +57° to +61° (c=1, DMF) . Chem-Impex provides a higher purity grade of ≥99% (HPLC) with an optical rotation specification of [α]₂₀ᴰ = +11 ± 1° (C=1.034 in MeOH) . The optical rotation values differ substantially between suppliers due to solvent-dependent measurements (DMF vs. MeOH), a factor that must be accounted for when cross-referencing certificates of analysis or establishing in-house acceptance criteria. In contrast, generic Fmoc-D-pyridylalanine from non-specialty suppliers may lack explicit purity specifications or validated optical rotation data, introducing variability in coupling efficiency and enantiomeric integrity.

Purity specification HPLC Optical rotation Supplier comparison Quality grade

Fmoc-3-(3-pyridyl)-D-alanine vs. Natural Aromatic Amino Acid Analogs: Quantified pKa Difference and Solubility Implications

Fmoc-3-(3-pyridyl)-D-alanine incorporates a 3-pyridyl side chain that confers a conjugate acid pKa value of approximately 2.4, rendering it weakly basic and partially protonated at physiological pH . In comparison, the natural aromatic amino acid L-phenylalanine—and its Fmoc-protected derivative Fmoc-Phe-OH—possesses a purely hydrophobic phenyl side chain with no ionizable nitrogen, resulting in no pKa in the relevant pH range and significantly lower aqueous solubility . The pyridyl nitrogen introduces polarity and hydrogen-bonding capacity absent in phenylalanine, which translates to improved solubility in polar solvents such as DMSO and methanol (with ultrasonic assistance), as well as in dichloromethane (limited solubility) . This polarity difference also affects reversed-phase HPLC retention behavior, with the pyridylalanine derivative exhibiting reduced hydrophobicity (lower log P) relative to phenylalanine-based analogs, a property exploitable in peptide purification .

pKa Solubility Pyridyl side chain Hydrophobicity Peptide conformation

Fmoc-3-(3-pyridyl)-D-alanine (CAS 142994-45-4): Evidence-Backed Procurement Scenarios for Research and Industrial Peptide Synthesis


Commercial Manufacturing of Degarelix (GnRH Antagonist) Under ANDA Regulatory Requirements

This compound is explicitly validated for analytical method development, method validation, and quality control applications during commercial production of Degarelix in the context of Abbreviated New Drug Application (ANDA) regulatory submissions . Procurement in this scenario is justified by documented application-specific use in a named therapeutic peptide, distinguishing this specific building block from generic pyridylalanine alternatives that lack comparable regulatory pedigree.

Therapeutic Peptide Synthesis Requiring Validated Enantiomeric Purity Control to ICH Guidelines

For peptide therapeutics entering clinical development or commercial manufacturing, the validated enantioselective HPLC methods capable of detecting undesired L-isomer at ≤0.05% levels provide the analytical framework necessary for material release testing . This scenario applies when procurement specifications must meet ICH Q3A/Q3B impurity thresholds, and the supplier must provide a certificate of analysis with validated enantiomeric purity data.

SPPS Incorporating Pyridyl-Containing Non-Natural Amino Acids for Metal Coordination or pH-Dependent Conformational Studies

The 3-pyridyl side chain, with its pKa of ~2.4 and nitrogen positioned for metal coordination (e.g., Zn²⁺, Cu²⁺) or pH-sensitive intramolecular interactions, enables the synthesis of peptides with tunable conformational or binding properties . This scenario justifies procurement over Fmoc-Phe-OH or Fmoc-D-2-pyridylalanine/4-pyridylalanine regioisomers when the 3-pyridyl nitrogen geometry is required for intended biological or biophysical function.

High-Purity SPPS for Long or Aggregation-Prone Peptide Sequences Requiring ≥99% Purity Grade Building Blocks

When synthesizing peptides exceeding 20–30 residues or sequences prone to aggregation, the use of ≥99% (HPLC) purity grade Fmoc-3-(3-pyridyl)-D-alanine minimizes the accumulation of deletion sequences and truncated byproducts that arise from sub-stoichiometric coupling efficiencies . Procurement of the Chem-Impex ≥99% grade is indicated over the 98% purum grade when synthesis yield and crude purity are critical endpoints.

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